molecular formula C17H13N5O B13429413 Letrozole Mono-Amide

Letrozole Mono-Amide

Cat. No.: B13429413
M. Wt: 303.32 g/mol
InChI Key: OIQBVKOHSVCFPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Letrozole Mono-Amide typically involves the modification of Letrozole’s nitrile group to an amide group. One common method includes the hydrolysis of Letrozole under acidic or basic conditions to form the corresponding amide . Another approach involves the direct amide formation using dehydrating agents like trifluoroacetic anhydride in solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

Letrozole Mono-Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted amides .

Scientific Research Applications

Letrozole Mono-Amide has diverse applications in scientific research:

Mechanism of Action

Letrozole Mono-Amide exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By binding to the heme group of aromatase, it prevents estrogen synthesis, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone receptor-positive breast cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted research in enzyme inhibition and potential therapeutic uses .

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H13N5O/c18-9-12-1-3-13(4-2-12)16(22-11-20-10-21-22)14-5-7-15(8-6-14)17(19)23/h1-8,10-11,16H,(H2,19,23)

InChI Key

OIQBVKOHSVCFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3

Origin of Product

United States

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